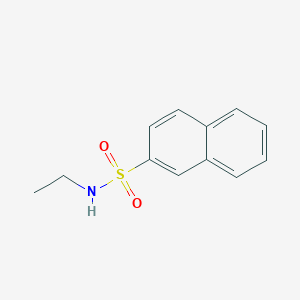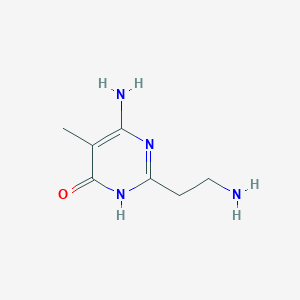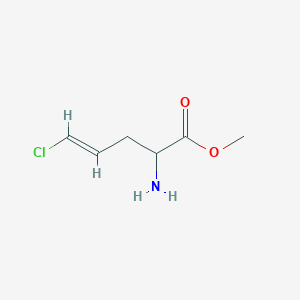
Methyl 2-amino-5-chloropent-4-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-5-chloropent-4-enoate is an organic compound with the molecular formula C6H10ClNO2 It is a derivative of pentenoic acid, featuring an amino group and a chlorine atom attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-amino-5-chloropent-4-enoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-chloropent-4-enoic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, with the catalyst facilitating the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity starting materials and optimized reaction conditions is crucial to achieving high yields and product purity.
化学反応の分析
Types of Reactions
Methyl 2-amino-5-chloropent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives such as 2-amino-5-chloropent-4-en-2-one.
Reduction: Amine derivatives like 2-amino-5-chloropentan-1-ol.
Substitution: Substituted derivatives such as 2-amino-5-azidopent-4-enoate.
科学的研究の応用
Methyl 2-amino-5-chloropent-4-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products.
作用機序
The mechanism of action of methyl 2-amino-5-chloropent-4-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl 2-amino-5-bromopent-4-enoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-amino-5-fluoropent-4-enoate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 2-amino-5-iodopent-4-enoate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
Methyl 2-amino-5-chloropent-4-enoate is unique due to the presence of the chlorine atom, which imparts distinct chemical properties compared to its halogenated analogs. The chlorine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.
特性
分子式 |
C6H10ClNO2 |
|---|---|
分子量 |
163.60 g/mol |
IUPAC名 |
methyl (E)-2-amino-5-chloropent-4-enoate |
InChI |
InChI=1S/C6H10ClNO2/c1-10-6(9)5(8)3-2-4-7/h2,4-5H,3,8H2,1H3/b4-2+ |
InChIキー |
VIOFRHULLWFMMR-DUXPYHPUSA-N |
異性体SMILES |
COC(=O)C(C/C=C/Cl)N |
正規SMILES |
COC(=O)C(CC=CCl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




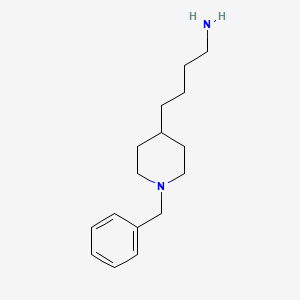
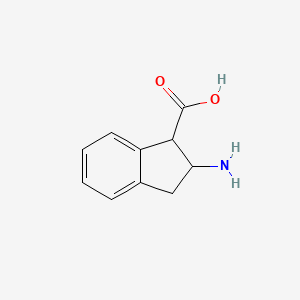

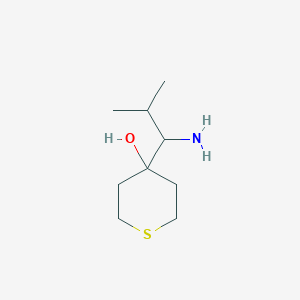
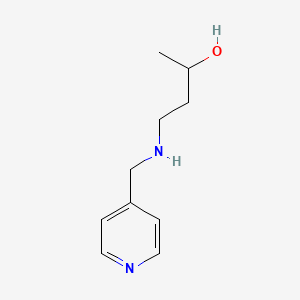

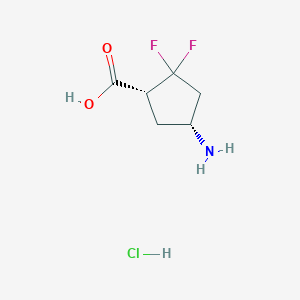


![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15276445.png)
